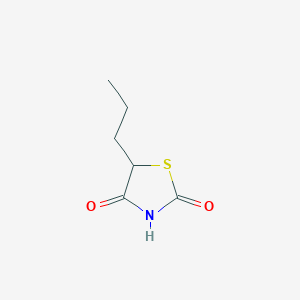

5-(Propyl)-2,4-thiazolidinedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

5-propyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C6H9NO2S/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |

InChI Key |

ZTOYVUPKRWUHDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NC(=O)S1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propyl 2,4 Thiazolidinedione and Its Research Analogues

Classical Synthetic Routes to the 2,4-Thiazolidinedione (B21345) Ring System

The foundational 2,4-thiazolidinedione ring is most commonly synthesized through the condensation reaction of chloroacetic acid and thiourea (B124793). nih.govgoogle.comderpharmachemica.comnih.gov This method is a robust and well-established procedure that typically involves heating the two reactants in an aqueous medium, often with the addition of an acid catalyst like hydrochloric acid. nih.govgoogle.comderpharmachemica.com The reaction proceeds via an initial S-alkylation of thiourea by chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis of the 2-imino intermediate to yield the desired 2,4-dione. The resulting 2,4-thiazolidinedione is a white crystalline solid and serves as the key precursor for the synthesis of various C-5 substituted derivatives. derpharmachemica.comrsc.org

An alternative classical approach involves the reaction of ethyl chloroacetate (B1199739) with thiourea, which first yields 2-imino-4-thiazolidinone. google.com This intermediate is then hydrolyzed under acidic conditions to afford the 2,4-thiazolidinedione core. google.com These classical methods, while effective, often require elevated temperatures and can generate byproducts, prompting the development of more refined and environmentally benign procedures.

Targeted Synthesis of 5-(Propyl)-2,4-thiazolidinedione

The introduction of a propyl group at the 5-position of the 2,4-thiazolidinedione ring is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group at C-5 of the TZD ring with an appropriate aldehyde, in this case, propanal. tandfonline.comnih.govump.edu.pl

Selection of Synthetic Precursors and Starting Materials

The primary starting materials for the targeted synthesis of this compound are:

2,4-Thiazolidinedione: The core heterocyclic structure.

Propanal (Propionaldehyde): The source of the propylidene group which, upon reduction, will yield the propyl group.

The selection of these precursors is based on their commercial availability and the well-documented reactivity of the active methylene group of the TZD ring with aldehydes. tandfonline.com

Reaction Conditions and Optimization Strategies for Propyl Group Introduction

The initial step is the Knoevenagel condensation between 2,4-thiazolidinedione and propanal to form 5-propylidene-2,4-thiazolidinedione. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or toluene, in the presence of a basic catalyst. derpharmachemica.comnih.gov Common catalysts include piperidine (B6355638), sodium acetate, or other organic bases. derpharmachemica.comtandfonline.comresearchgate.net The reaction mixture is usually heated under reflux to drive the condensation to completion. derpharmachemica.comnih.gov

The subsequent and crucial step is the reduction of the exocyclic double bond of the 5-propylidene intermediate to yield the final product, this compound. This reduction can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. researchgate.net Other reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a cobalt catalyst have also been reported for the reduction of similar 5-ylidene derivatives. researchgate.net

Optimization of the reaction conditions is critical to maximize the yield and purity of the final product. This includes a careful selection of the catalyst, solvent, reaction temperature, and reaction time for both the condensation and reduction steps.

Catalyst Systems and Reagent Selection

The choice of catalyst is pivotal for the efficiency of the synthesis. For the Knoevenagel condensation, piperidine is a frequently used and effective basic catalyst. derpharmachemica.comresearchgate.net For the reduction step, the choice of catalyst depends on the desired selectivity and reaction conditions.

| Reaction Step | Catalyst/Reagent | Typical Conditions | Reference |

| Knoevenagel Condensation | Piperidine | Ethanol or Toluene, Reflux | derpharmachemica.com, researchgate.net |

| Knoevenagel Condensation | Sodium Acetate | Acetic Acid, Reflux | researchgate.net |

| Reduction of C=C bond | Raney Nickel | Ethanol, H2 atmosphere | researchgate.net |

| Reduction of C=C bond | Sodium Borohydride/CoCl2 | THF | researchgate.net |

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of 2,4-thiazolidinedione derivatives, several green chemistry approaches have been reported. nih.govpharmascholars.comfrontiersin.org

One notable approach is the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the Knoevenagel condensation. nih.govfrontiersin.orgnih.gov DESs are biodegradable, have low vapor pressure, and can often be recycled, making them an attractive alternative to volatile organic solvents. nih.govfrontiersin.org For instance, a choline (B1196258) chloride-based DES has been shown to be effective for the synthesis of various thiazolidinedione derivatives in high yields. nih.govnih.gov

The use of solid-supported catalysts, such as silica-supported iodine (I2-Silica) in combination with potassium carbonate, has also been demonstrated as a green method for Knoevenagel condensations. pharmascholars.com This method offers advantages such as ease of catalyst separation and reuse. pharmascholars.com Furthermore, biocatalysts like baker's yeast have been successfully employed to catalyze the Knoevenagel condensation of 2,4-thiazolidinedione with aromatic aldehydes, providing a mild and eco-friendly synthetic route. rsc.orgchem960.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. rsc.orgnih.gov

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The C-5 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is of great interest in medicinal chemistry, as different enantiomers of a drug can exhibit different pharmacological activities and metabolic profiles.

While the literature specifically detailing the stereoselective synthesis of this compound is limited, general strategies for the stereoselective synthesis of related 5-substituted thiazolidinones can be considered. One approach involves the use of chiral catalysts or chiral auxiliaries during the synthesis. For example, Lewis acid-catalyzed dynamic resolutions of racemic aziridines have been used to prepare chiral 2-iminothiazolidines, which could potentially be converted to the desired chiral 2,4-thiazolidinediones. nih.gov

Another potential strategy is the enzymatic resolution of a racemic mixture of this compound or its precursors. This would involve using a specific enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. The development of efficient and scalable stereoselective synthetic routes for 5-alkyl-2,4-thiazolidinediones remains an active area of research.

Synthetic Strategies for Isotopic Labeling of this compound for Mechanistic Studies

The elucidation of metabolic pathways, reaction mechanisms, and the binding interactions of pharmacologically active compounds like this compound relies heavily on the use of isotopically labeled analogues. The incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) provides a powerful tool for tracing the fate of the molecule in biological systems and for quantitative analysis in mechanistic studies. The synthetic strategies for isotopic labeling of this compound can be broadly categorized into two main approaches: labeling of the 5-propyl side chain and labeling of the thiazolidinedione heterocyclic ring.

The primary route for the synthesis of 5-substituted-2,4-thiazolidinediones involves the Knoevenagel condensation of 2,4-thiazolidinedione with an appropriate aldehyde. researchgate.netresearchgate.net This key reaction offers a straightforward method for introducing isotopically labeled substituents at the 5-position.

Labeling the 5-Propyl Side Chain:

A common strategy to introduce an isotopic label into the 5-propyl group is to utilize an isotopically labeled butyraldehyde (B50154) (butanal) as a precursor in a Knoevenagel condensation reaction with unlabeled 2,4-thiazolidinedione. This approach allows for the specific placement of isotopes such as ¹³C or ¹⁴C at various positions within the propyl chain. For instance, using [1-¹⁴C]butyraldehyde would result in the label being at the carbon atom attached to the thiazolidinedione ring. Subsequent reduction of the resulting 5-propylidene-2,4-thiazolidinedione intermediate is necessary to yield the saturated 5-propyl-2,4-thiazolidinedione.

Another approach involves the use of deuterated or tritiated reagents to introduce hydrogen isotopes into the propyl chain. For example, the reduction of 5-propylidene-2,4-thiazolidinedione with a deuterium (B1214612) source like sodium borodeuteride (NaBD₄) could introduce deuterium at the carbon atom adjacent to the ring and potentially at the exocyclic methylene carbon, depending on the reaction conditions.

Labeling the Thiazolidinedione Ring:

Introducing isotopic labels into the heterocyclic core of this compound requires the use of labeled precursors in the initial ring formation. The synthesis of the 2,4-thiazolidinedione ring itself is typically achieved by the reaction of thiourea with a chloroacetic acid derivative. derpharmachemica.comjddtonline.info

To incorporate a ¹⁴C label at the C-2 or C-4 position of the thiazolidinedione ring, one could start with isotopically labeled thiourea or chloroacetic acid, respectively. For example, reacting unlabeled thiourea with [1-¹⁴C]chloroacetic acid would place the radiolabel at the C-4 carbonyl position of the resulting 2,4-thiazolidinedione. This labeled ring can then be condensed with unlabeled butyraldehyde to produce the final isotopically labeled this compound.

Similarly, nitrogen-15 (B135050) labeling can be achieved by using [¹⁵N]-thiourea as a starting material in the synthesis of the thiazolidinedione ring. Such labeling is invaluable for nuclear magnetic resonance (NMR) studies aimed at understanding protein-ligand interactions.

The choice of isotopic label and its position within the molecule is dictated by the specific goals of the mechanistic study. For instance, ¹⁴C or ³H labeling is often employed for pharmacokinetic studies to track absorption, distribution, metabolism, and excretion. In contrast, stable isotopes like ¹³C and ¹⁵N are preferred for mechanistic studies using mass spectrometry and NMR to probe enzyme-catalyzed reactions or receptor binding without the complexities of handling radioactive materials. Isotopic labeling experiments can also help to distinguish between different mechanistic pathways. nih.gov

Below is an interactive data table summarizing potential isotopic labeling strategies for this compound.

| Isotope | Labeled Position | Precursor(s) | Synthetic Step of Label Introduction | Purpose of Labeling |

| ¹⁴C | C-1 of propyl chain | [1-¹⁴C]Butyraldehyde | Knoevenagel Condensation | Metabolic fate studies |

| ¹³C | C-2 of propyl chain | [2-¹³C]Butyraldehyde | Knoevenagel Condensation | Mechanistic NMR/MS studies |

| ²H (D) | C-α of propyl chain | Sodium borodeuteride (NaBD₄) | Reduction of 5-propylidene-2,4-thiazolidinedione | Mechanistic studies, kinetic isotope effects |

| ¹⁴C | C-4 of TZD ring | [1-¹⁴C]Chloroacetic acid + Thiourea | Thiazolidinedione ring synthesis | Metabolic fate studies |

| ¹³C | C-2 of TZD ring | [¹³C]Thiourea + Chloroacetic acid | Thiazolidinedione ring synthesis | Mechanistic NMR/MS studies |

| ¹⁵N | N-3 of TZD ring | [¹⁵N]Thiourea + Chloroacetic acid | Thiazolidinedione ring synthesis | NMR-based binding studies |

Chemical Reactivity, Derivatization, and Scaffold Modification of 5 Propyl 2,4 Thiazolidinedione

Reactions at the 2,4-Thiazolidinedione (B21345) Ring Carbonyls

The carbonyl groups at the C-2 and C-4 positions of the thiazolidinedione ring are fundamental to its chemical character, influencing the acidity of the adjacent N-H and C-5 protons. While direct nucleophilic additions to these carbonyls are not the most common derivatization strategy, their presence enables other transformations and they can participate in specific reactions.

One significant transformation involves the conversion of the C-4 carbonyl group to a thiocarbonyl, which results in the formation of a rhodanine derivative, a closely related heterocyclic scaffold also explored in medicinal chemistry. Additionally, the TZD ring can be synthesized from precursors where the C-2 position is an imino group; the final carbonyl is then formed via acid hydrolysis of this 2-imino-4-thiazolidinone intermediate. sphinxsai.com

The primary role of the carbonyl groups is to activate other positions on the ring for substitution and functionalization. The electron-withdrawing nature of the two carbonyls significantly increases the acidity of the proton on the nitrogen at position 3, making it amenable to deprotonation and subsequent derivatization.

Substitution and Functionalization at the Nitrogen Atoms of the Thiazolidinedione Core

The nitrogen atom at position 3 of the 5-(propyl)-2,4-thiazolidinedione ring is a key site for chemical modification. The proton attached to this nitrogen is acidic due to the adjacent carbonyl groups and can be readily removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles, most commonly alkyl or aryl halides, in a nucleophilic substitution reaction. nih.gov

This N-alkylation is a widely used strategy to introduce a variety of substituents, which can modulate the molecule's physicochemical properties and biological activity. The reaction typically proceeds under basic conditions using reagents like potassium carbonate or sodium hydroxide in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). thepharmajournal.comresearchgate.net

Table 1: Examples of N-Functionalization Reactions on the Thiazolidinedione Scaffold

| Electrophile | Base | Solvent | N-Substituent | Reference |

|---|---|---|---|---|

| Substituted Benzyl Bromides | K₂CO₃ | DMF | Substituted Benzyl | researchgate.net |

| Aromatic N-substituted Acetamide | K₂CO₃ | DMSO | Acetamide Linker | thepharmajournal.com |

| Chloroacetylated Amines | Pyridine | Acetic Anhydride | Chloroacetylated Amine | nih.gov |

This table represents general N-functionalization reactions applicable to the TZD scaffold.

Chemical Modifications and Further Derivatization at the 5-Propyl Position

The substituent at the C-5 position is a critical determinant of the biological profile of thiazolidinedione derivatives. For this compound, the propyl group is introduced via synthetic methods that differ from the more common Knoevenagel condensation used for 5-arylmethylene derivatives. nih.gov

A primary route to 5-alkyl substituted TZDs involves the direct alkylation of the C-5 position of the parent 2,4-thiazolidinedione ring. Research has demonstrated the synthesis of 5-pentadecylthiazolidine-2,4-dione through a bimolecular nucleophilic substitution (SN2) reaction, where the parent TZD is reacted with an alkyl bromide in the presence of a base like piperidine (B6355638). researchgate.net A similar approach using 1-bromopropane or 1-iodopropane would yield this compound.

An alternative strategy involves the Knoevenagel condensation of 2,4-thiazolidinedione with propanal to form 5-propylidene-2,4-thiazolidinedione. The exocyclic double bond of this intermediate can then be selectively reduced, for example through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the saturated 5-propyl derivative. rsc.org This two-step process allows for the generation of a 5-alkyl substituent from an aldehyde precursor.

Further derivatization directly on the saturated propyl chain is less common and would likely require more complex synthetic strategies, such as free-radical halogenation, to introduce a functional handle for subsequent modifications.

Ring Transformations and Rearrangement Reactions of this compound

The 2,4-thiazolidinedione ring is generally stable under many reaction conditions. However, it can undergo ring-opening or rearrangement reactions under specific chemical or metabolic circumstances.

Hydrolytic cleavage of the TZD ring can occur under harsh basic or acidic conditions, leading to the formation of acyclic products. For instance, the metabolism of TZD-containing drugs like Pioglitazone (B448) can result in metabolites where the ring has been opened. One such metabolite is a ring-opened N-β-D-Glucuronide, indicating that the amide bond within the ring can be cleaved. clearsynth.com

Rearrangement reactions involving the TZD scaffold have also been reported in specific synthetic contexts. For example, the reaction of monosubstituted ureas with 4-chloro-5-formylthiazolin-2-one can proceed through a rearrangement to yield 2,4-dioxothiazolidin-5-ylidenemethyl-urea derivatives. nih.gov While not a reaction of a pre-formed 5-propyl-TZD, this illustrates the potential for skeletal transformations of the core ring structure under certain conditions.

Bioconjugation and Probe Development Based on the this compound Scaffold

The TZD scaffold serves as a versatile platform for the development of chemical probes and bioconjugates. By incorporating reactive handles or linkers, this compound can be covalently attached to biomolecules, reporter tags (like fluorophores), or solid supports.

Functionalization at the N-3 position is a common strategy for attaching linkers. For example, an N-alkylation reaction can be performed with a bifunctional reagent, such as an alkyl halide containing a terminal carboxylic acid or ester group. This introduces a functional group that can then be used for standard bioconjugation chemistries, like amide bond formation via carbodiimide coupling.

Similarly, the synthesis of the C-5 propyl group can be adapted to include a functional handle. One could start with a substituted propanal in a Knoevenagel condensation/reduction sequence to introduce, for example, a terminal azide or alkyne for use in click chemistry reactions. The development of hybrid molecules, such as TZD-norfloxacin conjugates, demonstrates the feasibility of linking the TZD core to other pharmacologically active moieties to create compounds with dual activity. mdpi.com

Design and Synthesis of Photoaffinity Labels Incorporating the this compound Structure

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. nih.gov A photoaffinity label based on this compound would involve the incorporation of a photoreactive group into the molecule's structure. This group remains inert until activated by UV light, at which point it forms a highly reactive intermediate that can covalently bond to nearby interacting proteins.

Commonly used photoreactive moieties include aryl azides, diazirines, and benzophenones. The design of a 5-(propyl)-TZD based photoaffinity probe would involve synthesizing a derivative that includes one of these groups.

Table 2: Potential Strategies for Designing a 5-(Propyl)-TZD Photoaffinity Label

| Position of Modification | Photoreactive Group | Synthetic Strategy |

|---|---|---|

| N-3 Position | Phenylazide | N-alkylation with 4-azidobenzyl bromide. |

| N-3 Position | Benzophenone | N-acylation with 4-benzoylbenzoyl chloride. |

The synthesis would also typically include a reporter tag, such as biotin or a clickable alkyne group, to enable the detection and enrichment of the covalently labeled proteins after photo-crosslinking. nih.gov This approach allows for the unbiased identification of the specific cellular targets with which the this compound scaffold interacts.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Propyl 2,4 Thiazolidinedione Derivatives

Elucidation of Key Structural Determinants for Molecular Recognition in Thiazolidinediones

The molecular recognition of thiazolidinediones by their biological targets is a finely tuned process governed by specific structural features. For many TZD derivatives, particularly those acting as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, a general pharmacophore model has been established. This model typically consists of an acidic head group (the TZD ring), a central linker, and a hydrophobic tail. sphinxsai.com

The TZD head group is crucial for binding, often forming hydrogen bonds with polar residues within the active site of the target protein. nih.gov For instance, in the context of PPARγ, the TZD moiety interacts with amino acid residues in the AF-2 pocket and helix 12, which stabilizes the active conformation of the receptor. nih.gov The acidic proton at the N3 position of the TZD ring is considered to be ionized at physiological pH, enabling ionic interactions with the active site. nih.gov

The linker region, which connects the TZD head to the hydrophobic tail, also plays a critical role. Its length and flexibility are vital for achieving the optimal conformation for binding. nih.gov For example, the "U" shaped geometry adopted by some TZD drugs within the PPARγ ligand-binding domain is facilitated by the flexibility of the linker. nih.gov

The hydrophobic tail, often an aromatic or heteroaromatic ring system, engages in hydrophobic interactions with the target protein. nih.gov The nature and substitution pattern of this tail can significantly influence binding affinity and selectivity.

Impact of 5-Propyl Substitution on Conformational Preferences and Molecular Interactions

The substituent at the C5 position of the thiazolidinedione ring directly influences the molecule's conformational preferences and its interactions with biological targets. While extensive research has focused on 5-benzylidene and other bulky aromatic substitutions, the introduction of a smaller, flexible alkyl group like a propyl chain presents a distinct scenario.

NMR studies on 5-substituted thiazolidine-2,4-diones have revealed that the conformation of the molecule is dependent on the configuration at the exocyclic double bond when a benzylidene group is present. researchgate.net For a simple alkyl substituent like a propyl group, the conformational landscape is likely to be less constrained, allowing for greater flexibility. This increased flexibility might enable the molecule to adapt more readily to the topology of different binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidinedione Scaffolds Relevant to 5-(Propyl)-2,4-thiazolidinedione

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net Numerous QSAR studies have been conducted on thiazolidinedione derivatives to guide the design of new and more potent agents for various targets. researchgate.netmdpi.comnih.gov

These studies have highlighted the importance of several key descriptors in determining the biological activity of TZDs. For instance, in the context of antihyperglycemic activity, parameters such as partition coefficient, polarity, polarizability, molecular volume, and the number and charges of nitrogen and oxygen atoms have been shown to be significant. nih.gov

For 2-imino-thiazolidin-4-one derivatives acting as S1P1 receptor agonists, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have revealed that steric, electrostatic, hydrophobic, and hydrogen-bond donor modifications significantly affect bioactivity. mdpi.com These models provide 3D contour maps that visualize favorable and unfavorable regions for substitution around the TZD scaffold. mdpi.com

While specific QSAR models for this compound are not extensively documented in the provided search results, the general principles derived from QSAR studies on other TZD scaffolds are applicable. These studies consistently point to the importance of the substitution pattern at the C5 position in modulating activity. researchgate.net A QSAR study on this compound and its analogs would likely involve synthesizing a series of derivatives with variations in the alkyl chain length and branching, as well as modifications at the N3 position, and correlating their biological activities with calculated physicochemical and structural descriptors.

Pharmacophore Generation and Ligand-Based Design Derived from this compound Analogues

Pharmacophore modeling is a crucial aspect of ligand-based drug design, where a three-dimensional arrangement of essential features required for biological activity is identified. researchgate.net For thiazolidinediones, pharmacophore models have been developed for various biological targets. researchgate.net

A general pharmacophore for many TZD derivatives includes a hydrogen bond acceptor (the carbonyl groups of the TZD ring), a hydrogen bond donor (the N-H group), and hydrophobic regions. researchgate.net The specific arrangement and nature of these features can be refined based on the activity of a series of analogs.

Starting with this compound as a lead compound, a ligand-based design strategy would involve synthesizing and testing a series of analogues to build a pharmacophore model. For instance, one could explore:

Variations in the 5-position: Replacing the propyl group with other alkyl chains of varying lengths and branching, or with small cyclic or heterocyclic groups.

Substitution at the N3-position: Introducing different substituents on the nitrogen atom of the TZD ring to probe for additional interactions.

By comparing the biological activities of these analogues, one can deduce the key structural features required for activity and construct a pharmacophore model. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Influence of Aromatic and Heterocyclic Substituents at the N-Position on Molecular Target Engagement

For instance, in a series of 5-benzylidene-2,4-thiazolidinediones, the introduction of various substituents at the N3 position was explored. The nature of these substituents can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the target protein.

In the context of PPARγ agonists, while the classic "glitazones" often have a simple hydrogen or a small alkyl group at the N3 position, modifications at this site have been investigated. For example, the introduction of a benzpyryl analogue with a substituent on the ring nitrogen (N-3) resulted in a moderate effect on glucose and lipid levels. nih.gov

Furthermore, the introduction of specific heterocyclic rings at the N3 position can lead to dual-acting compounds. For example, certain quinoxalinyl thiazolidinediones have been reported to be potent hypoglycemic agents. nih.gov The nature of the heterocyclic ring and its substitution pattern can be critical for achieving the desired biological activity.

The following table summarizes the influence of various substituents on the activity of thiazolidinedione derivatives, drawing from general findings in the literature.

| Compound Class | Key Structural Features | Observed Biological Activity/Property | Reference |

| 2-imino-thiazolidin-4-ones | Bulky substituents at 3,4-positions of 5-benzylidene and near 2-position of N3-phenyl ring. | Preferred for S1P1 receptor agonist activity. | mdpi.com |

| Thioglitazones | Partition coefficient, polarity, polarizability, volume, number of N and O atoms. | Important for antihyperglycemic activity. | nih.gov |

| 5-benzylidene TZDs | Second aromatic ring on the 5-benzylidene group. | Increased potency for PTP1B inhibition. | nih.gov |

| Quinoxalinyl TZDs | Methyl groups at positions 6 and 7 of the quinoxalinyl ring. | Superior glucose and triglyceride lowering activity. | nih.gov |

Molecular and Cellular Mechanisms of Action Attributed to 5 Propyl 2,4 Thiazolidinedione

Investigation of Direct Molecular Targets through In Vitro Biochemical Assays

The direct interaction of a compound with its molecular targets is a cornerstone of understanding its mechanism of action. For thiazolidinediones, these targets often include nuclear receptors and various enzymes.

Receptor Binding Studies and Affinities (e.g., Nuclear Receptors, Kinases)

The most well-characterized molecular targets for the thiazolidinedione class are the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors. Specifically, PPARγ is the primary target for the antidiabetic TZD drugs, also known as glitazones. nih.gov The binding of TZDs to the ligand-binding domain (LBD) of PPARγ initiates a conformational change that leads to the recruitment of co-activators and the subsequent regulation of target gene expression involved in glucose and lipid metabolism. nih.gov

Structure-activity relationship studies have demonstrated that high-affinity binding to PPARγ typically requires a specific pharmacophoric pattern: an acidic TZD head group, a central aromatic ring (often linked via a benzylidene group at C-5), and a hydrophobic tail. nih.gov This extended structure allows for critical hydrogen bonding and hydrophobic interactions within the large LBD of PPARγ. nih.gov

Given that 5-(Propyl)-2,4-thiazolidinedione possesses a simple, short alkyl chain at the C-5 position, it lacks the extended hydrophobic tail and the specific aromatic features of potent PPARγ agonists like Rosiglitazone (B1679542) and Pioglitazone (B448). Therefore, it is inferred that this compound would exhibit significantly lower binding affinity for PPARγ compared to the established glitazone drugs.

Beyond PPARs, some TZD derivatives have been investigated for their ability to bind to and inhibit various kinases. However, this activity is also highly dependent on the nature of the substituents on the TZD core. nih.gov Without specific experimental data, the affinity of this compound for any particular kinase remains speculative.

Enzyme Inhibition Kinetics and Characterization

Thiazolidinedione derivatives have been identified as inhibitors of several enzymes, with the substituent at the C-5 position playing a crucial role in determining potency and selectivity.

One such enzyme is Aldose Reductase , which is implicated in diabetic complications. Studies on (Z)-5-arylidene-2,4-thiazolidinediones have shown that the substitution pattern on the 5-benzylidene moiety markedly influences inhibitory activity. nih.gov

Another important target is Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes. The development of TZD-based PTP1B inhibitors has also shown a strong dependence on the C-5 substituent, often requiring larger aryl groups. nih.gov

The table below summarizes the general structure-activity relationships for the C-5 position of the 2,4-thiazolidinedione (B21345) ring concerning enzyme inhibition, based on available literature for related compounds.

| Target Enzyme | General Requirement for C-5 Substituent for Potent Inhibition | Inferred Activity of 5-Propyl Substituent |

| Aldose Reductase | Arylidene moiety with specific substitution patterns (e.g., meta-substituted benzylidene) nih.gov | Low |

| PTP1B | Arylidene moiety, often with acidic groups to mimic phosphotyrosine nih.gov | Low |

| P. aeruginosa PhzS | Specific substituted phenyl groups (e.g., 2,4-dimethoxyphenyl) nih.gov | Unknown, likely low |

Protein-Ligand Interaction Analysis (e.g., SPR, MST)

Techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) provide quantitative data on the binding kinetics and affinity between a ligand and its protein target. Such studies are essential for confirming direct interactions and understanding the stability of the resulting complex.

There are no publicly available SPR or MST studies for this compound. For the broader TZD class, the interaction with PPARγ is known to involve hydrogen bonds between the TZD headgroup and amino acid residues like His323, His449, and Tyr473 in the LBD. nih.gov The substituent at C-5 then engages in hydrophobic interactions within the binding pocket. It can be inferred that while the TZD core of this compound could form these hydrogen bonds, the limited hydrophobic interactions of the propyl group would likely result in a less stable complex and lower affinity compared to more complex glitazones.

Cellular Pathway Modulation Studies in In Vitro Cell Culture Systems

The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular pathways, which can be observed in cell-based assays.

Gene Expression Profiling (Transcriptomic Analysis)

The primary mechanism by which potent PPARγ-agonist TZDs exert their effects is through the modulation of gene expression. Upon activation of PPARγ, a cascade of transcriptional changes occurs, affecting genes involved in:

Glucose metabolism: Increased expression of glucose transporters (e.g., GLUT4). nih.gov

Lipid metabolism: Regulation of genes involved in fatty acid uptake and storage.

Adipocyte differentiation: Promoting the differentiation of preadipocytes into mature fat cells. researchgate.net

Given the inferred low affinity of this compound for PPARγ, it is expected that its impact on the expression of these target genes would be significantly less pronounced than that observed with clinically used glitazones. Comprehensive transcriptomic analyses would be required to confirm this and to identify any potential off-target or PPARγ-independent effects on gene expression.

Signal Transduction Pathway Activation/Inhibition

Some TZD derivatives have been shown to modulate signal transduction pathways, in some cases independently of PPARγ activation. For example, certain 5-benzylidenethiazolidine-2,4-dione derivatives have been found to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophage cell lines. nih.gov This anti-inflammatory effect is mediated through the inhibition of signaling pathways that lead to iNOS expression and activity.

The ability of a TZD derivative to modulate such pathways is critically dependent on its substitution pattern. The specific structural features required for these non-PPARγ-mediated effects are diverse and not fully elucidated. Without direct experimental evidence, the effect of this compound on key signaling cascades such as the NF-κB, MAPK, or PI3K/Akt pathways remains unknown.

Cell Cycle Modulation and Apoptosis Induction in Model Systems

Derivatives of 2,4-thiazolidinedione (TZD) have demonstrated notable effects on the cell cycle and the induction of programmed cell death, or apoptosis, in various cancer cell lines. These activities are often linked to the specific chemical groups attached to the core TZD structure.

For instance, a series of novel permuted 2,4-thiazolidinedione analogs were synthesized and evaluated for their effects on leukemia cells. One promising compound, designated as G5, was found to inhibit the proliferation of CEM leukemia cells with an IC50 value of 13.4 μM, while showing less toxicity to normal blood cells. Further investigation into its mechanism revealed that treatment with G5 caused an accumulation of cells in the G2/M phase of the cell cycle. Flow cytometry studies confirmed that this compound induced both early and late-stage apoptosis in the CEM cells, indicating its potential to trigger programmed cell death in cancerous lymphocytes. nih.gov

Similarly, research on 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has highlighted their potential as anticancer agents. One such derivative, compound 5d, was shown to be active against a panel of 60 human tumor cell lines. Its activity is thought to be related to its ability to interact with DNA, as DNA cleavage studies showed that at a concentration of 50 μg/mL, it caused partial DNA digestion. This effect was more pronounced at higher concentrations, leading to the complete digestion of linear DNA and partial digestion of supercoiled DNA. nih.gov This suggests a mechanism that involves direct or indirect damage to the genetic material of cancer cells, which can lead to cell cycle arrest and apoptosis.

Other studies have focused on the pro-apoptotic capacity of different TZD derivatives. For example, certain 2,4-thiazolidinedione derivatives have been shown to induce apoptosis, with their cytotoxic effects varying depending on the cell line. Mechanistic studies have pointed to diverse signaling pathways being involved, underscoring the complex nature of their anticancer activity. researchgate.net Furthermore, some 5-arylidene-2,4-thiazolidinone derivatives have been identified as low micromolar inhibitors of enzymes crucial for cancer cell survival, and they have been shown to induce apoptosis in various cancer cell lines. tandfonline.comnih.gov

| Compound/Derivative | Model System | Observed Effect | Reference |

|---|---|---|---|

| Compound G5 (a permuted 2,4-thiazolidinedione analog) | CEM leukemia cells | Accumulation of cells in G2/M phase; induction of early and late-stage apoptosis. | nih.gov |

| Compound 5d (a 5-(4-alkylbenzylidene)thiazolidine-2,4-dione) | Human tumor cell lines | DNA cleavage, suggesting interference with DNA integrity. | nih.gov |

| Various 2,4-thiazolidinedione derivatives | Various cancer cell lines | Pro-apoptotic activity through diverse signaling pathways. | researchgate.net |

| 5-arylidene-2,4-thiazolidinone derivatives | Various cancer cell lines | Induction of apoptosis. | tandfonline.comnih.gov |

Mechanistic Insights from Ex Vivo Tissue Studies (Non-Human, Non-Clinical)

Currently, there is a notable absence of published ex vivo tissue studies specifically investigating the mechanisms of this compound or its close 5-alkyl analogs. The majority of the research has been conducted using in vitro cell culture models and in vivo animal studies. While these studies provide valuable foundational knowledge, ex vivo studies using fresh tissue samples could offer a more translationally relevant understanding of how these compounds affect complex tissue microenvironments. Such studies would be a critical next step in elucidating the full pharmacological profile of this class of compounds.

Uncovering Novel Biological Pathways Influenced by this compound

Research into the broader family of 2,4-thiazolidinediones has begun to uncover novel biological pathways through which these compounds may exert their effects, extending beyond their well-known role as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

A significant finding is the identification of certain TZD derivatives as inhibitors of glucose transporters (GLUTs). As cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, targeting GLUTs presents a promising anticancer strategy. The permuted 2,4-thiazolidinedione analog, G5, was found to be a pan-inhibitor of GLUT1, GLUT4, and GLUT5, with IC50 values of 5.4 μM, 9.5 μM, and 34.5 μM, respectively. nih.gov This suggests that some TZD derivatives could disrupt tumor metabolism by cutting off their energy supply.

Another novel mechanism involves the modulation of the Bcl-2-associated athanogene 3 (BAG3) protein. Certain 2,4-thiazolidinedione derivatives have been identified as modulators of BAG3, a protein involved in cell survival and stress responses. By interfering with BAG3 function, these compounds may promote apoptosis in cancer cells. nih.gov

Furthermore, while the classical TZD antidiabetic drugs like pioglitazone and rosiglitazone are well-characterized PPAR-γ agonists, newer derivatives are being developed with potentially different modes of action to mitigate side effects. nih.gov Some studies continue to explore the development of novel TZD derivatives as PPAR-γ agonists for conditions like type 2 diabetes, with a focus on improving their safety profile. nih.gov The diverse biological activities reported for TZD derivatives, including antimicrobial and anti-inflammatory effects, suggest that this chemical scaffold can interact with a wide range of biological targets. nih.govnih.govnih.govresearchgate.net

| Compound/Derivative Class | Novel Biological Pathway/Target | Potential Therapeutic Implication | Reference |

|---|---|---|---|

| Permuted 2,4-thiazolidinedione analogs (e.g., G5) | Inhibition of Glucose Transporters (GLUT1, GLUT4, GLUT5) | Anticancer (disruption of tumor metabolism) | nih.gov |

| Certain 2,4-thiazolidinedione derivatives | Modulation of BAG3 protein | Anticancer (induction of apoptosis) | nih.gov |

| Novel 2,4-thiazolidinedione derivatives | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonism | Antidiabetic | nih.gov |

| Various 5-substituted-2,4-thiazolidinediones | Multiple targets | Antimicrobial, Anti-inflammatory | nih.govnih.govnih.govresearchgate.net |

Computational and Theoretical Chemistry Applications for 5 Propyl 2,4 Thiazolidinedione

Molecular Docking and Scoring Methodologies for Compound-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For 5-(Propyl)-2,4-thiazolidinedione and its analogues, this method is extensively applied to understand their interaction with various biological targets, most notably Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.govnih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein, whose structure is typically obtained from databases like the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket. These poses are evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. nih.gov Lower (more negative) scores generally indicate a more favorable binding interaction.

Key interactions identified through docking studies of TZD derivatives with PPARγ include hydrogen bonds between the TZD head group and amino acid residues such as Histidine 323, Histidine 449, and Tyrosine 473. nih.gov The hydrophobic tail, in this case, the propyl group of this compound, is expected to form van der Waals and hydrophobic interactions with nonpolar residues within the receptor's binding pocket. nih.govresearchgate.net These interactions are critical for stabilizing the ligand-protein complex.

Docking studies are not limited to PPARγ. The TZD scaffold has been docked against other targets like cyclooxygenase (COX) isoenzymes to explore potential anti-inflammatory activity and protein-tyrosine phosphatase 1B (PTP1B) for antidiabetic effects. nih.govnih.gov

Table 1: Representative Docking Scores of Thiazolidinedione Derivatives against PPARγ This table is illustrative, based on data for various TZD derivatives to show typical reported values.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Rosiglitazone (B1679542) (Standard) | PPARγ (2PRG) | -7.5 | HIS323, HIS449, TYR473 |

| Pioglitazone (B448) (Standard) | PPARγ (4Y29) | -7.6 to -8.558 | HIS323, HIS449, TYR473 |

| TZD Derivative 3j | PPARγ | -7.765 | Not specified |

| TZD Derivative 5c | PPARγ | -10.1 | Not specified |

| TZD Derivative 5d | PPARγ | -10.0 | Not specified |

Data sourced from multiple studies for comparison. nih.govnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, refine the binding mode, and analyze the conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net

In a typical MD simulation of the this compound-protein complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a set period, often nanoseconds to microseconds. researchgate.net

Analysis of the MD trajectory can reveal:

Stability of the Complex: Root Mean Square Deviation (RMSD) is monitored for the protein and ligand to see if the complex reaches a stable equilibrium. researchgate.net

Flexibility of Residues: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein and ligand are rigid and which are flexible. researchgate.net

Binding Mode Refinement: The simulation can show subtle but important shifts in the ligand's position from the initial docked pose, leading to a more accurate representation of the binding mode. nih.gov

Conformational Changes: MD can capture how the binding of this compound might induce conformational changes in the target protein, which is often crucial for its biological function, such as the activation of PPARγ. nih.gov

For instance, MD simulations have been used to confirm that TZD derivatives form a stable complex with PPARγ and to analyze the stability of key hydrogen bonds throughout the simulation. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. dntb.gov.ua These calculations provide insights into the molecule's electronic structure, charge distribution, and chemical reactivity.

Key parameters derived from QC calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. dntb.gov.ua

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential non-covalent interactions, like hydrogen bonding, with a target protein.

Atomic Charges: Calculating the partial charges on each atom helps in parameterizing molecular mechanics force fields used in docking and MD simulations.

For this compound, QC calculations can precisely map the acidic nature of the N-H proton and the electron-rich character of the carbonyl oxygens, which are known to be critical for the hydrogen bonding observed in receptor binding sites. nih.govdntb.gov.ua

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction provides an early assessment of a compound's drug-likeness. nih.govymerdigital.com Various computational models are used to predict these properties for this compound.

Absorption: Predictions often include human intestinal absorption (HIA) and Caco-2 cell permeability. nih.gov Compliance with frameworks like Lipinski's Rule of Five (e.g., molecular weight < 500, logP < 5) is also assessed to gauge oral bioavailability. nih.gov

Distribution: Key predicted parameters include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). nih.gov

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it. ymerdigital.com This is vital for anticipating potential drug-drug interactions.

Excretion: Properties like water solubility (logS) are calculated to give an indication of how the compound might be cleared from the body. ymerdigital.com

Studies on various TZD derivatives have shown that they generally exhibit favorable ADME profiles, with good predicted intestinal absorption and metabolic stability, supporting their potential as orally administered drugs. nih.govvensel.org

Table 2: Illustrative Predicted ADME Properties for a TZD Chemotype This table presents a hypothetical but representative ADME profile for a compound like this compound based on published data for similar molecules.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | ~173 g/mol | Complies with Lipinski's Rule |

| LogP | 1.0 - 2.0 | Complies with Lipinski's Rule; good lipophilicity |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Positive | Indicates good gut-blood barrier penetration |

| BBB Permeation | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | No | Lower risk of specific drug-drug interactions |

| CYP3A4 Inhibition | Yes/No (Varies by model) | Potential for drug-drug interactions |

| Water Solubility (LogS) | Soluble to Moderately Soluble | Favorable for formulation and clearance |

Data conceptualized from findings in sources nih.gov, ymerdigital.com, and nih.gov.

Virtual Screening and Library Design Based on the this compound Chemotype

The this compound structure serves as an excellent starting point, or "chemotype," for discovering new bioactive molecules through virtual screening and library design. nih.govump.edu.pl

Virtual Screening: In this process, large digital libraries containing thousands or even millions of compounds are computationally docked against a biological target. nih.gov This allows for the rapid identification of a smaller subset of "hit" compounds that are predicted to bind well and are prioritized for synthesis and experimental testing. The 2,4-thiazolidinedione (B21345) core is often used as a query structure to search for similar compounds in these libraries. nih.gov

Library Design: Computational chemists can design a focused library of virtual compounds based on the this compound scaffold. mdpi.com This involves systematically modifying the core structure by adding different substituents at various positions (e.g., replacing the propyl group with other alkyl or aryl groups) to explore the structure-activity relationship (SAR). ump.edu.pl These designed libraries can then be subjected to virtual screening to identify the most promising candidates for synthesis. nih.gov This approach has been successfully used to build libraries of TZD derivatives to discover new dual inhibitors and other modulators. nih.govmdpi.com

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

While docking scores provide a rapid way to rank potential ligands, more accurate predictions of binding affinity can be obtained using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

MM/GBSA: This is a popular post-processing method applied to MD simulation trajectories. It calculates the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies. medchemexpress.cn The MM/GBSA method provides a more rigorous estimate of binding affinity than standard docking scores because it accounts for solvent effects and averages over multiple conformations from the MD simulation. Studies on TZD derivatives have used MM/GBSA to calculate binding free energies, showing good correlation with experimental activity. medchemexpress.cn

Free Energy Perturbation (FEP): FEP is a more computationally intensive but generally more accurate method for calculating the relative binding free energy between two closely related ligands. It involves computationally "mutating" one ligand into another while it is bound to the protein and also in solution. FEP is particularly useful in lead optimization, for instance, to predict whether changing the propyl group on this compound to a butyl group would improve its binding affinity.

These advanced free energy calculation methods are invaluable tools for refining lead compounds and making quantitative predictions about the potency of new derivatives based on the this compound scaffold.

Advanced Analytical Methodologies for Research Characterization of 5 Propyl 2,4 Thiazolidinedione and Its Analogues

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 5-(propyl)-2,4-thiazolidinedione and the comprehensive profiling of its impurities. toref-standards.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. americanpharmaceuticalreview.com This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS can unequivocally confirm its molecular formula (C₆H₉NO₂S). The process involves ionizing the molecule, commonly using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting molecular ion with high precision. americanpharmaceuticalreview.com

Impurity profiling is another critical application of HRMS in pharmaceutical research. toref-standards.comajprd.com During the synthesis of this compound, various process-related impurities, starting materials, or degradation products may be present in trace amounts. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities even at very low concentrations. toref-standards.comnih.gov By comparing the accurate masses of detected ions to a database of potential impurities or by analyzing their fragmentation patterns (MS/MS), researchers can identify unknown structures without the need for authentic reference standards. americanpharmaceuticalreview.com For instance, a study on pioglitazone (B448), a more complex thiazolidinedione derivative, successfully used 2D-UHPLC combined with HRMS to identify and deduce the structures of five previously unreported impurities. nih.gov

Table 1: Representative HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C₆H₁₀NO₂S⁺ | 160.0427 | 160.0425 | -1.25 |

| [M+Na]⁺ | C₆H₉NNaO₂S⁺ | 182.0246 | 182.0244 | -1.10 |

| [2M+H]⁺ | C₁₂H₁₉N₂O₄S₂⁺ | 319.0784 | 319.0780 | -1.25 |

Note: The data in this table is representative and intended for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the structure of this compound. While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR experiments are essential for confirming connectivity and spatial relationships within the molecule. nih.govnih.gov

For this compound, the key structural features to confirm are the propyl group and its attachment to the C5 position of the thiazolidinedione ring.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the propyl group, COSY would show correlations between the CH₃, the adjacent CH₂, and the subsequent CH₂ protons, confirming the linear alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom in the propyl chain and the thiazolidinedione ring that has an attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connectivity between the propyl group and the C5 position of the thiazolidinedione ring. For example, a correlation would be expected between the protons on the CH₂ group attached to the ring and the C4, C5, and another carbon of the propyl chain. It also helps in assigning the quaternary carbonyl carbons (C2 and C4) by observing their correlations with nearby protons. nih.gov

The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, providing further validation of the proposed structure. rasayanjournal.co.inresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Solid-State Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and offers insights into its solid-state properties. americanpharmaceuticalreview.com These techniques are complementary, as the selection rules for vibrational transitions differ. doi.org

FT-IR Spectroscopy: This technique is particularly sensitive to polar functional groups. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹, indicative of the secondary amide within the ring.

C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ hybridized carbons of the propyl group.

C=O stretching: Two strong, distinct absorption bands for the carbonyl groups at positions 2 and 4, typically found between 1650 and 1750 cm⁻¹. The exact positions can provide information on hydrogen bonding and the ring environment. nih.gov

C-N and C-S stretching: Vibrations in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the thiazolidine (B150603) ring structure.

Raman Spectroscopy: This technique is highly sensitive to non-polar bonds and symmetric vibrations. It is an excellent complementary technique for observing the C-S and S-S (if present as an impurity) bonds, which can be weak in the IR spectrum. It is also very useful for studying the solid state, such as identifying different polymorphic forms. nih.gov Polymorphism is a known characteristic of some thiazolidinone derivatives and can significantly impact physical properties. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes accurately. doi.orgbiointerfaceresearch.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3100 - 3300 | FT-IR |

| C=O (Amide) | Stretching | 1730 - 1750 | FT-IR, Raman |

| C=O (Imide) | Stretching | 1670 - 1690 | FT-IR, Raman |

| C-H (Alkyl) | Stretching | 2850 - 2960 | FT-IR, Raman |

| C-N | Stretching | 1250 - 1350 | FT-IR |

| C-S | Stretching | 600 - 700 | Raman |

Note: The data in this table is representative and based on typical values for thiazolidinedione structures.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A critical application of X-ray crystallography is the determination of absolute stereochemistry. The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). By analyzing the diffraction pattern of a single crystal of one of the enantiomers, typically in the presence of an atom with anomalous scattering properties, the absolute configuration can be determined. This is crucial as different enantiomers of a compound can have vastly different biological activities.

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a property known as crystal packing. mdpi.com This information is vital for understanding intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the physical properties of the solid material, including its melting point, solubility, and stability. The technique is also the gold standard for identifying and characterizing different polymorphs, which are different crystalline forms of the same compound. Studies on other thiazolidinones have confirmed the existence of multiple polymorphic modifications. researchgate.net While obtaining a suitable single crystal can be a challenge, the structural detail provided is unparalleled. For example, the crystal structure of rivoglitazone, a complex TZD, bound to its receptor has provided immense insight into its mechanism of action. rcsb.org

Advanced Chromatographic Separations (e.g., Chiral HPLC, SFC, GC-MS) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are fundamental for assessing the purity and, where applicable, the enantiomeric excess of this compound.

Purity Determination:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the chemical purity of the compound. A gradient elution method can separate the main compound from any starting materials, by-products, or degradation products. The area under each peak is proportional to the concentration of the species, allowing for quantification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized thiazolidinediones, GC-MS is a powerful tool for purity assessment. nih.govresearchgate.net It combines the high separation efficiency of gas chromatography with the identification capabilities of mass spectrometry, providing both retention time and mass spectral data for each component in a mixture. ijpsjournal.com

Enantiomeric Excess (e.e.) Determination: Since this compound is chiral, separating and quantifying the two enantiomers is critical.

Chiral HPLC: This is the most common method for enantiomeric separation. nih.gov It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. researchgate.net Polysaccharide-based and cyclodextrin-based CSPs are frequently used for this class of compounds. nih.govsigmaaldrich.com

Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster and more environmentally friendly alternative to HPLC for chiral separations. shimadzu.com It uses supercritical CO₂ as the main mobile phase, often leading to higher efficiency and shorter analysis times. chromatographyonline.com Method development often involves screening a variety of chiral columns and co-solvents to achieve optimal separation. shimadzu.com

The determination of enantiomeric purity is expressed as enantiomeric excess (e.e.), calculated from the peak areas of the two enantiomers.

Hyphenated Techniques for Complex Mixture Analysis in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex research samples containing this compound. ijpsjournal.comresearchgate.netnih.gov These combinations provide a wealth of information from a single analysis, enhancing sensitivity and specificity. ijnrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for the analysis of thiazolidinedione analogues. saspublishers.com LC separates the components of a complex mixture (e.g., a synthetic reaction mixture or a biological sample), which are then directly introduced into the mass spectrometer for detection and identification. nih.govresearchgate.net Tandem MS (LC-MS/MS) can be used to fragment selected ions, providing structural information for each separated component. nih.gov This is invaluable for identifying metabolites, degradation products, and synthesis by-products.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a cornerstone for the analysis of volatile compounds. nih.gov It provides high-resolution separation and definitive identification based on mass spectra, which can be compared against established libraries.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): Although less common due to sensitivity limitations, LC-NMR is a powerful technique for the direct structural elucidation of components in a mixture without prior isolation. researchgate.netsaspublishers.com The LC system separates the compounds, which then flow through a special NMR probe for analysis. This can be particularly useful for identifying unstable impurities or metabolites that might degrade during isolation.

These hyphenated methods provide a comprehensive analytical toolkit, enabling researchers to gain a deep understanding of the chemistry and behavior of this compound in various research contexts. saspublishers.com

Future Research Directions and Emerging Paradigms for 5 Propyl 2,4 Thiazolidinedione Derivatives in Academic Research

Exploration of Underexplored Molecular Targets for Thiazolidinedione Scaffolds

The primary mechanism of action for classic thiazolidinedione (TZD) drugs involves the activation of PPARγ. nih.govwikipedia.org However, recent investigations have revealed that derivatives of the TZD scaffold can interact with a diverse array of molecular targets, opening up new avenues for therapeutic intervention. The focus of future research is shifting towards these underexplored targets to address a wider range of diseases, including cancer, inflammatory disorders, and infectious diseases. biorxiv.orgnih.gov

Research has highlighted the ability of TZD derivatives to modulate key signaling pathways implicated in carcinogenesis, such as those involving Raf kinase, EGFR, HER-2, and histone deacetylases (HDACs). biorxiv.org For instance, certain 5-Naphthylidene-2,4-thiazolidinedione derivatives have been identified as selective inhibitors of HDAC8, a target in leukemic cells. Beyond cancer, TZD-based compounds are being investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications, and α-amylase, another target for diabetes management. addgene.orgnih.gov In the realm of infectious diseases, the TZD scaffold has been used to develop inhibitors of enzymes like P. aeruginosa PhzS, which is crucial for the production of the virulence factor pyocyanin. nih.gov The ability of TZDs to also act on targets like free fatty acid receptor 1 (FFA1) further underscores their versatility. nih.gov

Table 1: Underexplored Molecular Targets for Thiazolidinedione Derivatives

| Target Class | Specific Target | Associated Disease Area | Key Findings |

|---|---|---|---|

| Kinases | Raf kinase, EGFR, HER-2 | Cancer | TZD derivatives can alter key molecular pathways involved in carcinogenesis. biorxiv.org |

| Epigenetic | Histone Deacetylase 8 (HDAC8) | Cancer (Leukemia) | 5-Naphthylidene-2,4-thiazolidinedione derivatives show selective HDAC8 inhibition. |

| Metabolic Enzymes | Aldose Reductase (AR) | Diabetic Complications | 5-arylidene-2,4-TZDs hybrids are being developed as potent AR inhibitors. |

| Metabolic Enzymes | α-Amylase | Type 2 Diabetes | Novel TZD derivatives exhibit significant α-amylase inhibition activity. addgene.org |

| Bacterial Enzymes | P. aeruginosa PhzS | Infectious Diseases | Fragment-like TZD derivatives bind to the NADH cofactor site of the enzyme. nih.gov |

| GPCRs | Free Fatty Acid Receptor 1 (FFA1) | Type 2 Diabetes | Glitazone drugs can act as agonists at FFA1, representing a non-PPARγ mechanism. nih.gov |

| Cancer Signaling | Bcl-2-associated athanogene 3 (BAG3) | Cancer | A 2,4-thiazolidindione scaffold was identified as a promising platform to modulate BAG3 activity. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Thiazolidinedione Design and Discovery

The development of novel drugs is a time-consuming and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing efficiency and accuracy. researchgate.net These technologies are being increasingly applied to the design and discovery of new thiazolidinedione derivatives, promising to accelerate the identification of promising therapeutic candidates and optimize their properties. nih.govresearchgate.net

Table 2: Applications of AI and ML in Thiazolidinedione Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Drug Design | De novo design, Virtual Screening | Generation of novel TZD structures with optimized binding to specific targets. researchgate.net |

| Property Prediction | QSAR, ADMET Prediction | Early-stage filtering of candidates with poor pharmacokinetic or safety profiles. ijpsjournal.com |

| Mechanism of Action | Target Prediction, Pathway Analysis | Elucidation of novel mechanisms and off-target effects for TZD derivatives. |

| Personalized Medicine | 'Digital Twin' Models | In silico testing of personalized TZD agents and dose optimization. |

| Biomarker Discovery | Analysis of 'Omics' Data | Identification of biomarkers to predict patient response to TZD therapies. |

Development of Optogenetic or Chemogenetic Tools Utilizing the 5-(Propyl)-2,4-thiazolidinedione Core

Chemogenetics and optogenetics are powerful techniques that allow for the precise control of specific cell populations, such as neurons, using engineered receptors and actuators. nih.govresearchgate.net Chemogenetics, in particular, relies on Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) or Pharmacologically Selective Actuator Modules (PSAMs), which are engineered proteins that are unresponsive to endogenous ligands but can be activated by specific, otherwise biologically inert small molecules. addgene.orgnih.govtocris.com

A significant future direction is the development of novel, highly potent, and specific synthetic ligands for these chemogenetic systems. The 2,4-thiazolidinedione (B21345) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for building bioactive compounds. nih.govresearchgate.net This makes the this compound core an ideal starting point for the rational design of new designer drugs. The goal is to create small molecules that can cross the blood-brain barrier, exhibit high affinity and selectivity for their engineered receptor targets, and have minimal off-target effects, overcoming the limitations of current ligands like Clozapine-N-oxide (CNO). tocris.comnih.govnih.gov By modifying the TZD core, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of these ligands to create a new generation of sophisticated tools for probing biological circuits with high temporal and spatial precision. biorxiv.org

Applications of this compound as a Scaffold for Chemical Probe Development

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. nih.gov A high-quality chemical probe must be potent, selective, and cell-permeable, allowing it to engage its target in a cellular context and elicit a measurable biological response. The this compound scaffold serves as an excellent starting point for the development of such probes.

By systematically modifying the TZD core, libraries of compounds can be generated and screened for activity against a protein of interest. nih.gov For example, TZD-based molecules have been developed as probes to modulate the function of the BAG3 protein in cancer cells and to investigate the NADH binding site of bacterial enzymes. nih.govnih.gov Future work will focus on creating highly optimized probes from the TZD scaffold. This involves not only enhancing potency and selectivity but also potentially incorporating "handles" for pull-down experiments (to identify protein targets) or fluorescent tags for imaging applications. The development of TZD-based activity-based probes (ABPs), which bind irreversibly to their target upon enzymatic activation, represents another exciting frontier for target identification and validation.

Expansion into Novel Areas of Academic Chemical Biology and Medicinal Chemistry Beyond Traditional Applications

The traditional application of thiazolidinediones is in the management of type 2 diabetes. nih.gov However, the vast body of research now demonstrates that the TZD scaffold is a versatile platform for developing drugs with a wide range of biological activities. Academic research is driving the expansion of TZD derivatives into numerous novel therapeutic areas. nih.gov

These new applications include the development of anticancer agents that target various pathways in malignant cells, antimicrobial compounds that inhibit essential bacterial enzymes, and potent anti-inflammatory drugs. biorxiv.orgnih.govnih.gov Furthermore, TZD derivatives are being explored as anticonvulsant agents for neurological disorders and as inhibitors of aldose reductase to prevent long-term diabetic complications. ijpsjournal.comnih.gov This expansion is fueled by the chemical tractability of the TZD core, which allows for extensive structural modifications at the C5 and N3 positions, enabling chemists to fine-tune the biological activity of these molecules against a diverse set of targets. researchgate.net

Table 3: Expansion of Thiazolidinedione Derivatives into Novel Therapeutic Areas

| Therapeutic Area | Mechanism/Target | Example Application |

|---|---|---|

| Oncology | Modulation of BAG3, HDAC8, Raf Kinase | Development of anti-proliferative agents for various cancers. biorxiv.orgnih.gov |

| Infectious Diseases | Inhibition of bacterial enzymes (e.g., PhzS) | Treatment of bacterial infections, such as those caused by P. aeruginosa. nih.gov |

| Inflammation | Inhibition of COX enzymes, reduction of inflammatory cytokines | Development of novel anti-inflammatory agents. biorxiv.orgnih.gov |

| Neurology | Modulation of AMPA receptors | Design of potential anti-convulsant drugs for epilepsy. ijpsjournal.com |

| Diabetic Complications | Aldose Reductase Inhibition | Prevention of nerve damage and other complications associated with diabetes. nih.gov |

| Antioxidant Therapy | Scavenging of reactive oxygen species | Use as protective agents against oxidative stress-related damage. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Propyl)-2,4-thiazolidinedione, and how do reaction mechanisms differ between methods?

- Methodology : The synthesis of 2,4-thiazolidinedione derivatives typically involves four approaches:

- Thiourea method : Reacting thiourea with α-haloesters or α-haloketones under basic conditions.

- Thiocyanate method : Using potassium thiocyanate with α-haloesters in acidic media.

- Carbonyl sulfur method : Condensation of carbonyl compounds with sulfur-containing reagents.

- Rhodanine method : Cyclization of rhodanine precursors.

Each method varies in reaction rate, atom economy, and yield. For example, the thiocyanate method may offer higher regioselectivity but requires careful pH control .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound derivatives?

- Methodology :

- NMR : Key signals include δ ~4.8–5.0 ppm (CH₂ protons adjacent to the thiazolidinedione ring) and aromatic protons (δ ~7.2–7.8 ppm) in substituted derivatives. The absence of exchangeable protons (e.g., OH) in deuterated solvents confirms substituent stability .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretching of the thiazolidinedione ring) and ~3100–3300 cm⁻¹ (N-H stretching in unsubstituted derivatives). Disappearance of N-H peaks indicates alkylation at the 3-position .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use nitrile or neoprene gloves (tested for permeability via EN 374 standards) to prevent skin contact.

- Wear flame-retardant, antistatic lab coats and ensure fume hood ventilation (≥0.5 m/s airflow).

- Store in airtight containers away from oxidizers, and dispose of waste via incineration (≥1000°C) to avoid thiol byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs across different in vivo models?

- Methodology :

- Dose-response standardization : Use genetically obese, insulin-resistant KKA(y) mice for diabetes studies to align with established protocols (e.g., 30–100 mg/kg/day oral dosing).